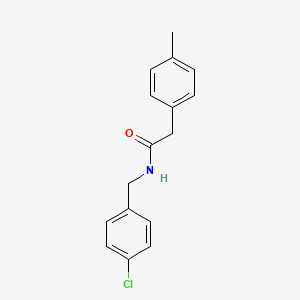
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a member of the acetanilide class of compounds, which have been widely used in the development of analgesic and anti-inflammatory drugs. However, CMA itself is not used as a drug due to its potential toxicity and lack of selectivity for specific molecular targets. Instead, CMA has been primarily used as a research tool for investigating the mechanisms of action of various biological processes.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide involves its binding to specific molecular targets in cells. In the case of TRPV1, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide binds to a specific site on the receptor, blocking its activity and preventing the transmission of pain signals. Other potential targets of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide include enzymes involved in inflammation and cancer progression.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide depend on the specific molecular targets it binds to. In the case of TRPV1, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain perception without affecting other sensory modalities such as touch or temperature. Other potential effects of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide include the inhibition of inflammation and cancer cell growth.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its selectivity for specific molecular targets. This allows researchers to investigate the effects of blocking or activating specific pathways without affecting other cellular processes. However, one of the limitations of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide is its potential toxicity and lack of selectivity for specific targets. This can make it difficult to interpret the results of experiments and may limit its usefulness in certain contexts.
将来の方向性
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide and related compounds. One area of interest is the development of more selective and potent TRPV1 inhibitors for use as analgesic drugs. Another potential direction is the investigation of the role of TRPV1 in other physiological processes such as thermoregulation and metabolism. Additionally, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide and related compounds may have potential applications in the treatment of inflammation and cancer, although further research is needed to fully understand their mechanisms of action and potential side effects.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 4-methylacetanilide in the presence of a base such as sodium hydroxide. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The overall yield of this synthesis method is typically around 50-60%.
科学的研究の応用
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been used in a wide range of scientific research applications, including studies on pain perception, inflammation, and cancer. One of the primary uses of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been in the investigation of the vanilloid receptor TRPV1, which is involved in the perception of pain and heat. N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to selectively block the activity of TRPV1, making it a valuable tool for understanding the molecular mechanisms of pain perception.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-2-4-13(5-3-12)10-16(19)18-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYAEDBZLKLWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)
